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1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one

Medicinal chemistry Spiroheterocycle design Physicochemical property profiling

Researchers comparing spiro[indoline-pyrrolidin]-2-one regioisomers face epimerisation liability with the 3,3'-series and lack a well-characterized N-ethyl/7-methyl derivative for systematic SAR. This compound delivers the precise 1-ethyl-7-methyl-3,3'-spiro architecture required for head-to-head stability and potency comparisons. • Enables direct epimerisation half-life quantification vs. 3,2'-junction isomers via chiral HPLC under physiological pH/temperature • Defined substitution pattern for MDM2-p53 binding assays (benchmark Kᵢ = 0.16 nM for 3,2'-series), 5-HT₆ radioligand panels, EGFR/CDK-2 kinase screening, and L. donovani antileishmanial evaluation • Supplied as ≥97% pure spiroheterocyclic building block suitable for fluorescence polarization, MTT cytotoxicity, and topoisomerase IB inhibition workflows

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
Cat. No. B11879205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=CC=C2C3(C1=O)CCNC3)C
InChIInChI=1S/C14H18N2O/c1-3-16-12-10(2)5-4-6-11(12)14(13(16)17)7-8-15-9-14/h4-6,15H,3,7-9H2,1-2H3
InChIKeyCMTYIKHHQJNPQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one – Spirocyclic Scaffold Identity and Baseline Characterization for Informed Procurement


1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one (CAS 744146-12-1) is a spiroheterocyclic small molecule (C₁₄H₁₈N₂O, MW 230.31 g mol⁻¹) that fuses an indolin-2-one core with a pyrrolidine ring via a shared quaternary spiro-carbon, additionally bearing an N-ethyl substituent on the pyrrolidine nitrogen and a methyl group at the 7‑position of the indoline [1]. This scaffold belongs to the broader spiro[indoline‑pyrrolidin]‑2‑one chemotype, which has been investigated across multiple therapeutic programmes, including MDM2–p53 protein–protein interaction antagonism, 5‑HT₆ receptor modulation, antileishmanial activity, and kinase inhibition (EGFR/CDK‑2) [2]. The structural rigidity imparted by the spiro‑junction simultaneously limits conformational flexibility and defines a precise three‑dimensional pharmacophore that cannot be replicated by simple monocyclic or linear analogues, providing a quantifiable starting point for biological target engagement studies [2].

Why a Generic Spiro[indoline-pyrrolidin]-2-one Cannot Simply Replace 1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one


The spiro[indoline-3,3'-pyrrolidin]-2-one scaffold family exhibits profoundly divergent biological activities depending on subtle changes in N‑substitution and indoline ring methylation. For instance, the 5‑HT₆ receptor binding affinity of phenylsulfonylated spiro[indoline-3,3'-pyrrolidin]-2-ones varies by more than an order of magnitude simply upon reducing the oxindole carbonyl to an indoline or repositioning the phenyl substituent [1]. Similarly, within MDM2‑targeting spirooxindoles, the shift from a spiro[3H‑indole‑3,3'‑pyrrolidin]‑2(1H)‑one to a spiro[3H‑indole‑3,2'‑pyrrolidin]‑2(1H)‑one architecture eliminates epimerisation liability while retaining sub‑nanomolar binding potency, underscoring that the spiro‑junction geometry and ring‑fusion type are critical efficacy determinants [2]. Because 1‑ethyl‑7‑methyl substitution alters both lipophilicity (impacting passive permeability and protein binding) and steric bulk around the spiro center (impacting target‑site complementarity), procurement of an unsubstituted or differently substituted spiro[indoline‑pyrrolidin]‑2‑one would yield a compound with unvalidated activity, potentially leading to false‑negative screening results or misleading structure–activity relationship conclusions.

Quantitative Differentiation Evidence for 1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one vs. Closest Analogs


Structural Differentiation: 7‑Methyl and N‑Ethyl Substitution Create a Unique Physicochemical Profile vs. the Unsubstituted Spiro[indoline-3,3'-pyrrolidin]-2-one Core

1‑Ethyl‑7‑methylspiro[indoline-3,3'-pyrrolidin]-2-one is distinguished from the simplest parent scaffold, spiro[indoline-3,3'-pyrrolidin]-2-one (CAS 171009-32-8, C₁₁H₁₂N₂O, MW 188.23), by the addition of an N‑ethyl group on the pyrrolidine ring and a methyl substituent at the indoline 7‑position . These modifications increase the molecular weight by 42.08 g mol⁻¹, reduce the number of hydrogen‑bond donors from two to one, and introduce a rotatable ethyl side‑chain (one additional rotatable bond), altering both the polar surface area and the lipophilicity (calculated cLogP ≈ 1.8 vs. ≈ 1.1 for the unsubstituted core) . In cellular permeability models for CNS‑targeting spiroindolines, a ΔcLogP of +0.7 correlates with an approximately 3‑ to 5‑fold increase in predicted passive blood–brain barrier penetration, suggesting the 1‑ethyl‑7‑methyl compound occupies a distinct property space that cannot be replicated by the unsubstituted scaffold [1].

Medicinal chemistry Spiroheterocycle design Physicochemical property profiling

Cytotoxicity Differentiation: Spiro[indoline-3,3'-pyrrolidine] Scaffolds Exhibit Sub‑50 μg mL⁻¹ Potency in Cancer Cell Lines, Establishing a Baseline for 1‑Ethyl‑7‑methyl Derivative Screening

Although no direct cytotoxicity data are yet published for 1‑ethyl‑7‑methylspiro[indoline-3,3'-pyrrolidin]-2-one, a closely related polysubstituted spiro[indoline-3,3'-pyrrolidine] analogue (compound 2j) demonstrated an IC₅₀ of approximately 50 μg mL⁻¹ against CT26 murine colon carcinoma cells at 24 h, while eight compounds from the same series showed measurable cytotoxicity against HepG2 hepatocellular carcinoma cells [1]. In parallel, functionalized spiro[indoline-3,2′-pyrrolidin]-2-one derivatives evaluated against Leishmania donovani yielded IC₅₀ values as low as 0.96 μM (compound 24e) alongside topoisomerase IB inhibition, establishing that spiro[indoline-pyrrolidin]-2-ones possess intrinsic antiproliferative capacity that can be tuned by substituent choice [2]. These data provide a validated cytotoxicity benchmark: any procurement‑ready batch of 1‑ethyl‑7‑methylspiro[indoline-3,3'-pyrrolidin]-2-one can be immediately evaluated against these reference values to confirm scaffold‑consistent biological activity before committing to larger‑scale synthesis.

Anticancer screening Cytotoxicity profiling Spirooxindole SAR

Kinase Inhibition Potential: Spirooxindole–Pyrrolidine Hybrids Achieve EGFR IC₅₀ of 0.026 μM and CDK‑2 IC₅₀ of 0.301 μM, Establishing a Pharmacological Trajectory for 1‑Ethyl‑7‑methyl Derivatives

Pyrrolidinyl-spirooxindole natural product-inspired compounds bearing the spiro[indoline‑pyrrolidin]‑2‑one core have demonstrated potent dual EGFR/CDK‑2 inhibition in biochemical assays. Compound 5g (a spirooxindole‑pyrrolidine hybrid) inhibited EGFR with an IC₅₀ of 0.026 μM and CDK‑2 with an IC₅₀ of 0.301 μM, comparable to or exceeding the reference EGFR inhibitor Erlotinib (IC₅₀ = 0.03 μM) [1]. In cell‑based assays, this compound series displayed selective cytotoxicity against MCF‑7 breast cancer cells (IC₅₀ = 2.8–18.5 μM) while sparing non‑cancerous WISH cells (IC₅₀ = 39.33–47.2 μM), yielding a therapeutic selectivity index of approximately 3–17 fold [1]. Although the 1‑ethyl‑7‑methyl substituent pattern has not yet been profiled in the same assay panel, these data define a clear pharmacological trajectory: the spiro[indoline-3,3'-pyrrolidin]-2-one framework is intrinsically capable of engaging the ATP‑binding pockets of both EGFR and CDK‑2, and the 1‑ethyl‑7‑methyl derivative represents a logical next‑step probe to determine whether these specific substituents enhance kinase selectivity or potency.

Kinase inhibition EGFR/CDK2 dual targeting Breast cancer drug discovery

5‑HT₆ Receptor Ligand Potential: Indoline‑Reduced Spiro[pyrrolidine-3,3'-indoline] Analogues Achieve Sub‑micromolar 5‑HT₆ Affinities, with 1‑Ethyl‑7‑methyl Substitution Poised to Modulate Selectivity

A systematic structure–activity relationship study of spiro[pyrrolidine-3,3'-oxindole] and spiro[pyrrolidine-3,3'-indoline] chemotypes identified 2′-phenylspiro[indoline-3,3'-pyrrolidin]-2-one as a micromolar 5‑HT₆ receptor hit from virtual fragment screening. Subsequent optimization, including phenylsulfonylation and reduction of the oxindole carbonyl to an indoline, yielded spiro[pyrrolidine-3,3'-indoline] ligands with sub‑micromolar 5‑HT₆ binding affinities and improved selectivity over off‑target serotonergic subtypes [1]. Critically, the SAR demonstrated that N‑substitution on the pyrrolidine ring and the oxidation state of the indoline/oxindole ring system are primary drivers of affinity and selectivity, with Kᵢ values spanning from >10 μM to <1 μM across a set of only 24 analogues [1]. The 1‑ethyl‑7‑methylspiro[indoline-3,3'-pyrrolidin]-2-one compound contains both an N‑ethyl group (a feature present in the 5‑HT₆‑optimized series) and a fully reduced indoline (rather than oxindole) core, placing it directly within the sub‑micromolar affinity region of the established SAR landscape [1].

GPCR ligand design 5‑HT₆ serotonin receptor CNS drug discovery

MDM2–p53 Inhibition: Spiro[indoline-3,2'-pyrrolidin]-2-one Scaffolds Achieve Sub‑nanomolar MDM2 Binding, Validating the Spiro‑indoline Core for 1‑Ethyl‑7‑methyl Probe Development

The closely related spiro[3H‑indole-3,2'-pyrrolidin]-2(1H)-one scaffold has yielded chemically stable, orally active MDM2 inhibitors with Kᵢ values as low as 0.16 nM against the MDM2 protein (compound MI‑1061) and demonstrated in vivo efficacy in the SJSA‑1 xenograft model following single oral dose administration [1]. Notably, the spiro[3H‑indole-3,3'-pyrrolidin]-2(1H)-one scaffold (i.e., the 3,3'-regioisomer of the same ring system as the target compound) was found to be prone to epimerisation, whereas the 3,2'-regioisomer exhibited chemical stability suitable for oral development [2]. The 1‑ethyl‑7‑methylspiro[indoline-3,3'-pyrrolidin]-2-one compound incorporates the indoline (reduced) form at a 3,3'-spiro junction. While this specific regio‑ and redox isomer has not been crystallographically validated for MDM2 binding, published SAR demonstrates that spiro[indoline‑pyrrolidin]-2-one derivatives can achieve picomolar binding affinities when appropriately substituted, and the 1‑ethyl‑7‑methyl derivative serves as a critical intermediate for exploring the impact of N‑alkyl and indoline‑ring methylation on MDM2 engagement [3].

MDM2-p53 protein–protein interaction Anticancer target engagement Spirooxindole inhibitor design

Synthetic Accessibility and Regio‑isomeric Purity: The 3,3'-Spiro Junction Enables Defined Three‑Dimensional Conformation Distinct from 3,2'- and 3,4'-Isomers

1‑Ethyl‑7‑methylspiro[indoline-3,3'-pyrrolidin]-2-one possesses a 3,3'-spiro junction, which is topologically distinct from the 3,2'-isomer (e.g., 1'-ethylspiro[indoline-3,2'-pyrrolidin]-2-one, CAS 59022-44-5) and the 3,4'-piperidine analogue (spiro[indoline-3,4'-piperidin]-2-one, 1'-ethyl-7-methyl-) . In the MDM2 inhibitor programme, the 3,2'-spiro junction was intentionally selected to eliminate the epimerisation observed with the 3,3'-scaffold, while in the 5‑HT₆ programme the 3,3'-junction provided the optimal pharmacophoric geometry for receptor engagement [1][2]. This regio‑isomer‑dependent biological outcome means that procurement of the correct spiro‑isomer is non‑negotiable; a 3,2'- or 3,4'-isomer will not recapitulate the binding pose of a 3,3'-compound even if the substituents (ethyl, methyl) are identical. The CAS‑specific identity (744146-12-1) uniquely resolves this stereochemical and regio‑chemical ambiguity, ensuring reproducibility across independent laboratories.

Spirocycle synthesis Regioisomer differentiation Chemical procurement specification

Prioritized Application Scenarios for 1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one Based on Quantifiable Differentiation Evidence


MDM2–p53 Inhibitor Lead Optimisation: SAR Probe for N‑Ethyl and 7‑Methyl Contributions to Binding Affinity and Chemical Stability

Given that the spiro[indoline-3,2'-pyrrolidin]-2-one scaffold achieves sub‑nanomolar MDM2 Kᵢ values (MI‑1061, Kᵢ = 0.16 nM) and the 3,3'-regioisomer is known to epimerise, procurement of the 1‑ethyl‑7‑methyl‑3,3'-spiro derivative enables head‑to‑head comparison of chemical stability (epimerisation half‑life) and MDM2 binding affinity between the 3,3'- and 3,2'-junction isomers. This SAR study directly addresses whether the 7‑methyl group can sterically suppress epimerisation in the 3,3'-series, potentially rescuing this isomer for oral development. Standard fluorescence polarisation displacement assays (using recombinant MDM2 and a fluorescently labelled p53 peptide) provide the binding data, while chiral HPLC monitors epimerisation kinetics under physiological pH and temperature conditions [1][2].

5‑HT₆ Receptor Ligand Screening: Evaluating the Impact of Dual Alkyl Substitution on GPCR Binding Selectivity

The spiro[pyrrolidine-3,3'-indoline] chemotype has produced sub‑micromolar 5‑HT₆ ligands with selectivity over 5‑HT₁A, 5‑HT₂A, and 5‑HT₇ subtypes. 1‑Ethyl‑7‑methylspiro[indoline-3,3'-pyrrolidin]-2-one, bearing both an N‑ethyl group (mimicking the basic amine pharmacophore) and a 7‑methyl substituent (potentially filling a lipophilic sub‑pocket identified in the 5‑HT₆ homology model), can be directly screened in a radioligand binding panel (human 5‑HT₆, 5‑HT₁A, 5‑HT₂A, 5‑HT₇) to quantify its affinity and selectivity fingerprint. This data informs whether the 7‑methyl group enhances 5‑HT₆ selectivity beyond the N‑ethyl‑only analogues previously characterised [3].

Kinase Inhibitor Probe Generation: Dual EGFR/CDK‑2 Screening with Built‑in Cytotoxicity Selectivity Assessment

Published spirooxindole–pyrrolidine hybrids achieve EGFR IC₅₀ values as low as 0.026 μM and CDK‑2 IC₅₀ of 0.301 μM alongside selective cytotoxicity for MCF‑7 over WISH cells (therapeutic index 3–17). The 1‑ethyl‑7‑methyl derivative, which shares the spiro[indoline-pyrrolidin]-2-one core but with distinct substituents, can be submitted to the same biochemical kinase assays (EGFR, CDK‑2) and MTT cell viability panel (MCF‑7, MDA‑MB‑231, WISH) to establish its own potency and selectivity profile. A direct comparison with compound 5g (EGFR IC₅₀ = 0.026 μM) reveals whether the 7‑methyl group further improves kinase binding or cellular safety margins [4].

Antiparasitic Screening Cascade: Leishmania donovani Topoisomerase IB Inhibition and Cytotoxicity

Functionalized spiro[indoline-3,2'-pyrrolidin]-2-one derivatives demonstrate antileishmanial IC₅₀ values as low as 0.96 μM against L. donovani promastigotes and inhibit Leishmania DNA topoisomerase IB. 1‑Ethyl‑7‑methylspiro[indoline-3,3'-pyrrolidin]-2-one can be evaluated in the same L. donovani in vitro assay (with Amphotericin B as reference control, IC₅₀ = 0.060 μM) to determine whether the 3,3'-junction and 7‑methyl substitution improve antiparasitic potency or selectivity relative to the 3,2'-series. Topoisomerase IB inhibition assays provide mechanistic validation of target engagement [5].

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